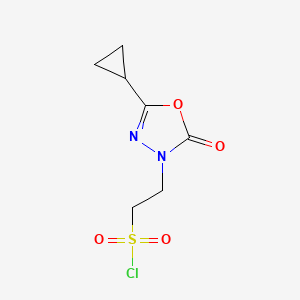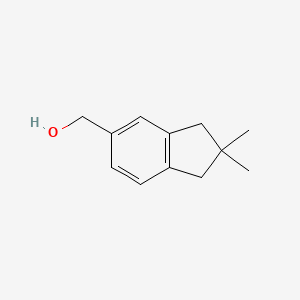
(1R)-1-(4-thien-2-ylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-thien-2-ylphenyl)ethanamine: is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a thienyl group at the para position and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R)-1-(4-thien-2-ylphenyl)ethanamine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromothiophene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol, which is subsequently reduced to the amine using a reducing agent such as lithium aluminum hydride.
Reductive Amination: Another method involves the reductive amination of 4-thien-2-ylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R)-1-(4-thien-2-ylphenyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (1R)-1-(4-thien-2-ylphenyl)ethanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound is explored for its potential in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmacology: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and as an antidepressant.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-thien-2-ylphenyl)ethanamine in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
- (1R)-1-(4-phenylphenyl)ethanamine
- (1R)-1-(4-thien-3-ylphenyl)ethanamine
- (1R)-1-(4-furanylphenyl)ethanamine
Uniqueness: (1R)-1-(4-thien-2-ylphenyl)ethanamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
(1R)-1-(4-thiophen-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m1/s1 |
Clave InChI |
CZPBHPBBSDXKIG-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C2=CC=CS2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)


![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)






